molecular formula C10H6ClNO2 B125062 3-Indoleglyoxylyl chloride CAS No. 22980-09-2

3-Indoleglyoxylyl chloride

Cat. No. B125062
CAS RN: 22980-09-2
M. Wt: 207.61 g/mol
InChI Key: FPEGGKCNMYDNMW-UHFFFAOYSA-N
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Description

3-Indoleglyoxylyl chloride is an indole derivative used in the preparation of reagents for chemiluminescent enzyme immunoassay . It is also used as a reactant for the preparation of dual IGF-1R/SRC inhibitors, indolylglyoxylamides as a new class of antileishmanial agents, glyoxyl analogs of indole phytoalexins as anticancer agents, and for diastereoselective synthesis of heptacyclic core of dragmacidin E .


Chemical Reactions Analysis

3-Indoleglyoxylyl chloride exhibits chemiluminescence intensities upon the addition of H2O2 in alkaline media . It emits light by decompositions via both dioxetane and dioxetanedione .

Scientific Research Applications

Chemiluminescence Applications

Chemiluminescence Enhancement : 3-Indoleglyoxylyl chloride exhibits significant chemiluminescence (CL) when reacted with H2O2 in alkaline media. This compound, compared to other indole derivatives, shows a substantial increase in CL intensities. Under specific conditions, its chemiluminescence can persist for extended periods, making it a potential candidate for various analytical applications. Interestingly, the compound emits light through decompositions via both dioxetane and dioxetanedione pathways. Enhancements in its CL have also been observed with the presence of beta-cyclodextrin and bovine serum albumin, suggesting its versatile use in bioanalytical chemistry (Nakazono, Sho, & Zaitsu, 2003).

Chemical Synthesis Applications

Selective Acylation of Indoles : The compound has been involved in the selective acylation of indoles at the 3-position using acyl chlorides in the presence of dialkylaluminum chloride. This method operates under mild conditions and accommodates various functional groups without the need for NH protection. This positions 3-Indoleglyoxylyl chloride as a pivotal intermediate in synthesizing complex organic molecules (Okauchi et al., 2000).

Synthesis of Indole-3-glyoxyl Derivatives and Triazoles : This compound is central in the synthesis of indole-3-glyoxyl derivatives and triazoles, demonstrating its versatility and efficiency in organic synthesis. It reacts with oxalyl chloride and nucleophiles, or organic azides, under mild conditions, showcasing its potential in the synthesis of pharmacologically relevant molecules (Stefani et al., 2013).

Electrophilic Thiocyanation and Trifluoromethylthiolation : 3-Indoleglyoxylyl chloride is used in the thiocyanation and trifluoromethylthiolation of aromatic and heteroaromatic compounds, indicating its utility in introducing functional groups that are significant in pharmaceutical chemistry. These reactions are facilitated under mild conditions, highlighting the compound's compatibility with various chemical processes (Yadav et al., 2005) (Chachignon et al., 2016).

Safety And Hazards

3-Indoleglyoxylyl chloride is classified as Skin Corrosion 1B according to the hazard classification . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required .

properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxoacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-10(14)9(13)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEGGKCNMYDNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177526
Record name 3-Indoleglyoxylyl chloride
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Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Indoleglyoxylyl chloride

CAS RN

22980-09-2
Record name α-Oxo-1H-indole-3-acetyl chloride
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Record name 3-Indoleglyoxylyl chloride
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Record name 22980-09-2
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Record name 3-Indoleglyoxylyl chloride
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Record name α-oxo-1H-indole-3-acetyl chloride
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Record name 3-INDOLEGLYOXYLYL CHLORIDE
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Synthesis routes and methods I

Procedure details

reacting indole with oxalyl chloride to give 3-indoleglyoxylyl chloride;
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Oxalyl chloride (10 ml) was slowly added to a stirred solution of 11.7 g of indole in 50 ml of anhydrous ether at 0° C. The temperature was allowed to reach room temperature and the mixture stirred for a further 2 hours. The orange precipitate was filtered off, washed with anhydrous ether and dried at 50° C. to give 3-indolylglyoxylyl chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M Nakazono, Y Sho, K Zaitsu - Analytical sciences, 2003 - jstage.jst.go.jp
… As a result of this research, we found that 3indoleglyoxylyl chloride (2) had a lasting CL characteristic. Furthermore, we determined the final product via the CL reaction of 2 and …
Number of citations: 8 www.jstage.jst.go.jp
ME Speeter, WC Anthony - Journal of the American Chemical …, 1954 - ACS Publications
… reinvestigation of these apparently neglected studies has disclosed that the beautifully crystalline product, which is obtained in practically quantitative yield, is 3-indoleglyoxylyl chloride. …
Number of citations: 233 pubs.acs.org
G Frangatos, G Kohan, FL Chubb - Canadian Journal of …, 1960 - cdnsciencepub.com
… reaction of 3-indoleglyoxylyl chloride and 2-methyl-3-indoleglyoxylyl chloride with primary … When acetone was used as solvent in the reaction of 3-indoleglyoxylyl chloride and either 2.…
Number of citations: 3 cdnsciencepub.com
J SZMUSZKOVICZ - The Journal of Organic Chemistry, 1962 - ACS Publications
Condensation of ethyl 3-indoleglyoxylate (I) with methylmagnesium iodide gave the acyloin l-(3-indolyl)-2-hydroxy-2-methyl-l-propanone (II), while with an excess of the reagent 2-(3-…
Number of citations: 17 pubs.acs.org
EJ Glamkowski, PA Reitano… - Journal of Medicinal …, 1977 - ACS Publications
… This synthetic approach involved acylation of an appropriately substituted indole with oxalyl chloride, reaction of the resulting 3-indoleglyoxylyl chloride (III) with N- …
Number of citations: 17 pubs.acs.org
P Grzywacz, RR Sicinski… - … -Sendai Institute of …, 2003 - researchgate.net
… 8 A convenient, commercially available starting material, 3-indoleglyoxylyl chloride (1), was easily converted into the known amide (2) and then alkylated using triethyloxonium …
Number of citations: 11 www.researchgate.net
F Ehlrich, C Ges - J. Biol. Chem, 1930 - the-hive.archive.erowid.org
… reinvestigation of these apparently neglected studies has disclosed that the beautifully crystalline product, which is obtained in practically quantitative yield, is 3-indoleglyoxylyl chloride. …
Number of citations: 3 the-hive.archive.erowid.org
JL Neumeyer, UV Moyer… - Journal of Medicinal …, 1969 - ACS Publications
… 3-indoleglyoxylyl chloride and di-2-propynylamine. The analytical sample, mp 149-150, was … from 12.7 g (0.054mole) of 5-methoxy-3indoleglyoxylyl chloride and 5 g (0.054 mole) of di-2-…
Number of citations: 23 pubs.acs.org
F Ehlrich, C Ges - J. Biol. Chem, 1930 - thevespiary.org
… reinvestigation of these apparently neglected studies has disclosed that the beautifully crystalline product, which is obtained in practically quantitative yield, is 3-indoleglyoxylyl chloride. …
Number of citations: 0 www.thevespiary.org
NE Golantsov, AА Festa, AS Golubenkova… - Chemistry of …, 2020 - Springer
… Initially, we investigated the reaction of 3-indoleglyoxylyl chloride (10a) with diamine 9a. When carrying out the reaction in CHCl 3 in the presence of Et 3 N, it was determined that both …
Number of citations: 3 link.springer.com

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